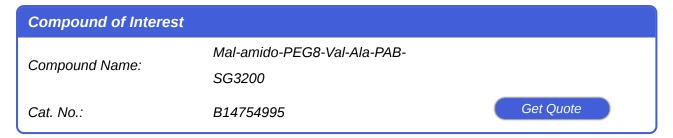


## Synthesis of Mal-amido-PEG8-Val-Ala-PAB-SG3200: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mal-amido-PEG8-Val-Ala-PAB-SG3200, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines the detailed synthetic protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow and mechanism of action through diagrams. The information herein is compiled from established scientific literature, offering a robust resource for professionals in the field of targeted cancer therapy.

### **Introduction to the Drug-Linker Conjugate**

**Mal-amido-PEG8-Val-Ala-PAB-SG3200**, also known in the literature as tesirine or SG3249, is a sophisticated chemical entity designed for targeted delivery of a potent cytotoxic agent to cancer cells. It consists of four primary components:

- Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups present in the cysteine residues of monoclonal antibodies.
- PEG8: An eight-unit polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.[1]
- Val-Ala-PAB: A cleavable linker system composed of a valine-alanine dipeptide and a paminobenzyl carbamate (PAB) self-immolative spacer. The dipeptide is specifically designed



to be cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Upon cleavage, the PAB spacer spontaneously releases the payload.

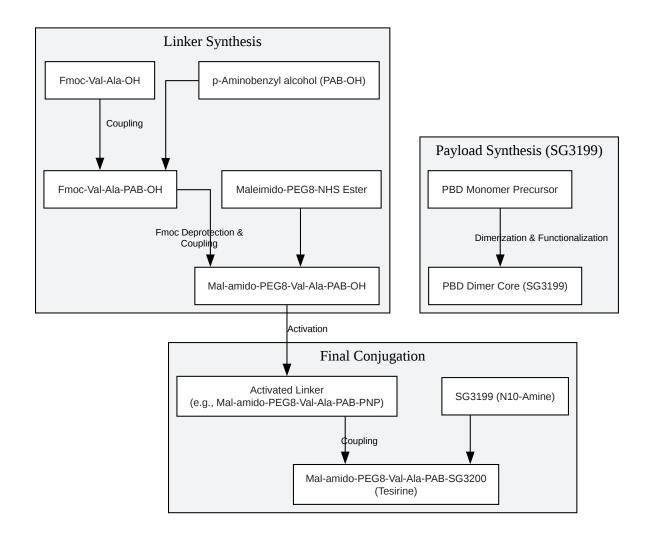
SG3200 (Tesirine Payload): The cytotoxic payload, a pyrrolobenzodiazepine (PBD) dimer.
 The active warhead, SG3199, is a potent DNA minor groove cross-linking agent that induces cell death.[3][4]

The strategic combination of these elements results in an ADC that is stable in systemic circulation and selectively releases its potent payload within target cancer cells, thereby minimizing off-target toxicity.

## **Synthetic Workflow Overview**

The synthesis of Mal-amido-PEG8-Val-Ala-PAB-SG3200 is a complex, multi-step process that involves the convergent synthesis of the PBD dimer payload and the linker, followed by their final coupling. The overall strategy is designed to be robust and scalable for clinical production. [2][5]





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**Caption:** High-level convergent synthesis workflow for Tesirine.

## **Experimental Protocols**

The following protocols are adapted from the detailed synthetic routes described by Tiberghien et al.[1][2] and represent the key stages of the synthesis.



# Synthesis of the Linker Moiety (Mal-amido-PEG8-Val-Ala-PAB-OH)

This phase involves the sequential assembly of the dipeptide, the self-immolative spacer, and the maleimide-PEG component.

#### Step 1: Synthesis of Fmoc-Val-Ala-PAB-OH

- Coupling of Fmoc-Val-Ala-OH and p-Aminobenzyl alcohol (PAB-OH): The dipeptide Fmoc-Val-Ala-OH is coupled to PAB-OH using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
- Reaction Monitoring and Work-up: The reaction is monitored by HPLC until completion. The
  product is then isolated by aqueous work-up and purified by silica gel chromatography to
  yield Fmoc-Val-Ala-PAB-OH.

#### Step 2: Synthesis of Mal-amido-PEG8-Val-Ala-PAB-OH

- Fmoc Deprotection: The Fmoc protecting group on Fmoc-Val-Ala-PAB-OH is removed using a solution of 20% piperidine in DMF.
- Coupling with Maleimide-PEG8: The resulting free amine is immediately coupled with a preactivated Maleimide-PEG8 moiety, such as Maleimide-PEG8-NHS ester, in the presence of a base (e.g., DIPEA) in DMF.
- Purification: The final linker product, Mal-amido-PEG8-Val-Ala-PAB-OH, is purified using reverse-phase HPLC.

### Synthesis of the PBD Dimer Payload (SG3199)

The synthesis of the PBD dimer warhead SG3199 is a lengthy and complex process, typically starting from advanced monomeric PBD precursors. A key step is the dimerization which connects two PBD monomers.

#### Step 1: Dimerization of PBD Monomers



- Williamson Ether Synthesis: A common method involves the dimerization of a monomeric PBD phenol precursor.[3] This is achieved via a Williamson ether synthesis, using a linking agent such as 1,5-diiodopentane and a base like potassium carbonate in a solvent such as acetone.[3]
- Purification: The resulting PBD dimer core is purified by chromatography.

#### Step 2: Final Functionalization

• Deprotection: Protecting groups on the PBD dimer, such as Alloc (allyloxycarbonyl) groups on the N10 positions, are removed. This is typically done using a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and a scavenger like pyrrolidine.[3] This deprotection reveals the reactive imine or carbinolamine functionality necessary for its cytotoxic activity and the amine for linker conjugation.

## Final Coupling to form Mal-amido-PEG8-Val-Ala-PAB-SG3200 (Tesirine)

This final stage brings together the linker and the payload to form the complete drug-linker conjugate.

- Activation of the Linker: The carboxylic acid of the PAB group on the Mal-amido-PEG8-Val-Ala-PAB-OH linker is activated, often by converting it to a p-nitrophenyl (PNP) carbonate.
   This is achieved by reacting the PAB-OH with p-nitrophenyl chloroformate in the presence of a base.
- Coupling Reaction: The activated linker is then reacted with the deprotected PBD dimer (SG3199). The N10-amine of one of the PBD units displaces the PNP group to form a stable carbamate linkage.[1]
- Final Purification: The final product, **Mal-amido-PEG8-Val-Ala-PAB-SG3200** (Tesirine), is rigorously purified using high-pressure liquid chromatography (HPLC) to ensure high purity required for clinical applications.[5]

## **Quantitative Data Summary**



The following tables summarize key quantitative data associated with the synthesis and properties of the components.

Table 1: Synthesis Yields for Key Intermediates

Step	Starting Material(s)	Product	Typical Yield (%)	Reference
Dimerization of PBD Monomer	Monomeric PBD Phenol, 1,5- Diiodopentane	Bis-alloc carbamate PBD Dimer	88%	[3]
Alloc Deprotection of PBD Dimer	Bis-alloc carbamate PBD Dimer	SG3199	High	[3]
Coupling of Linker to Payload	Activated Linker, SG3199	Tesirine (SG3249)	50%	[1]
Overall Synthesis (34 steps)	Various starting materials	Tesirine (SG3249)	~0.5%	[5][6]

Table 2: Physicochemical and Biological Properties

Compound	Property	Value	Reference
SG3199 (Warhead)	Mean GI <sub>50</sub> (in vitro cytotoxicity)	151.5 pM	[3][4]
SG3199 (Warhead)	Half-life (in rats, IV administration)	~8 minutes	[4]
Tesirine (SG3249)	LogD (pH 7.4)	Lower than predecessors	[1]
Loncastuximab tesirine	Drug-to-Antibody Ratio (DAR)	~2-4	[7]



# Mechanism of Action: Payload Release and DNA Cross-linking

Upon administration, the ADC circulates in the bloodstream. When it encounters a cancer cell expressing the target antigen (e.g., CD19 for Loncastuximab tesirine), it binds and is internalized into the cell, typically into lysosomes.[8] Inside the lysosome, the high concentration of proteases, such as Cathepsin B, cleaves the Val-Ala dipeptide linker. This initiates a cascade that leads to the release of the active PBD warhead, SG3199.



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**Caption:** ADC mechanism of action from cell binding to apoptosis.

The released SG3199 payload then travels to the nucleus, where it binds to the minor groove of the DNA. PBD dimers are highly efficient DNA cross-linking agents, forming covalent bonds with guanine bases on opposite strands of the DNA.[4][9] This interstrand cross-link prevents DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[10]

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